7-MTF-CM belongs to the class of chromenones, a type of heterocyclic compound containing a chroman core (a benzopyran) with a ketone functional group at the 4th position. Chromenones have been explored for various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties []. The presence of the methoxy (OCH3) group at the 7th position and the trifluoromethyl (CF3) group at the 2nd position might further modify these properties, making 7-MTF-CM an interesting candidate for further research.
The trifluoromethyl (CF3) group is a common functional group used in medicinal chemistry due to its ability to influence a molecule's interaction with biological targets and improve its metabolic stability []. Research into other trifluoromethyl-containing chromenones suggests potential for exploring 7-MTF-CM in areas like enzyme inhibition and receptor targeting.
7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one, with the chemical formula C₁₁H₇F₃O₃ and a molecular weight of 244.17 g/mol, is a member of the chromenone family. This compound features a methoxy group and a trifluoromethyl substituent, which significantly influence its chemical properties and biological activities. It appears as a crystalline solid and is known for its unique structural characteristics, including a chromenone backbone that contributes to its reactivity and potential applications in various fields.
7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one exhibits various biological activities:
Several methods have been reported for synthesizing 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one:
The unique properties of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one lend it to various applications:
Interaction studies of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one have revealed important insights:
Several compounds exhibit structural similarities to 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
2-(Trifluoromethyl)-4H-chromen-4-one | 0.98 | Lacks methoxy group; simpler structure |
7-Hydroxy-2-methyl-4H-chromen-4-one | 0.78 | Contains hydroxy instead of trifluoromethyl |
7-(Trifluoromethyl)chroman-4-one | 0.77 | Different ring structure; lacks methoxy substitution |
5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | 0.81 | Different functional groups; furan ring instead |
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 0.76 | Contains hydroxy group; different core structure |
The presence of both methoxy and trifluoromethyl groups in 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from these similar compounds, contributing to its unique reactivity and biological profile.